1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone

Description

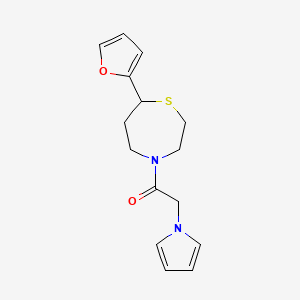

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone is a heterocyclic compound featuring a 1,4-thiazepane core substituted with a furan-2-yl group at the 7-position and a 1H-pyrrol-1-yl moiety linked via an ethanone bridge.

Properties

IUPAC Name |

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-pyrrol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c18-15(12-16-6-1-2-7-16)17-8-5-14(20-11-9-17)13-4-3-10-19-13/h1-4,6-7,10,14H,5,8-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAWKHLYYYETDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)CN3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the furan and pyrrole intermediates, followed by their coupling with a thiazepane derivative. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran. The reaction temperature is usually maintained between 0°C and 100°C, depending on the specific steps involved.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The thiazepane ring can be reduced to form thiazolidines.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Furanones.

Reduction: Thiazolidines.

Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan, thiazepane, and pyrrole rings can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone and its analogs:

*Estimated based on structural similarity to .

Structural and Functional Insights

Core Heterocycle : The 1,4-thiazepane ring is shared across all analogs, but substituents vary significantly. For example:

- The target compound incorporates a 1H-pyrrol-1-yl group, which introduces an additional nitrogen atom and aromatic character compared to the m-tolyl (C7H7) or o-tolyloxy (C7H7O) groups in .

- Halogenated analogs (e.g., ) feature fluorine or chlorine substituents, which may enhance metabolic stability or binding affinity in drug design contexts.

Synthetic Pathways: Compounds like 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives () are synthesized via sequential azide cyclization and nucleophilic substitution . The target compound likely follows analogous steps, substituting piperidine with pyrrole.

Physicochemical Properties :

- Molecular weights range from 234.28 (pyrimidine-based analog ) to 378.9 (chloro-fluoro-substituted analog ). The target compound’s estimated weight (~331.41) aligns with mid-sized heterocycles.

- Data gaps (e.g., melting/boiling points, solubility) limit direct bioactivity comparisons, but the furan and pyrrole groups in the target compound may enhance π-π stacking interactions compared to purely alkyl/aryl analogs .

Pharmacological Potential (Inferred)

Biological Activity

1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and research findings.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the thiazepane ring through cyclization reactions.

- Introduction of furan and pyrrole groups via condensation reactions.

Common reagents include strong acids or bases and solvents like dichloromethane or ethanol.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, related thiazepane compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 1 | Staphylococcus aureus | 15 |

| 2 | Bacillus subtilis | 12 |

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH radical scavenging method. Compounds with similar structures have demonstrated varying degrees of antioxidant activity, suggesting that this compound may also possess beneficial properties in reducing oxidative stress .

Anticancer Activity

Studies have shown that derivatives containing the thiazepane structure exhibit cytotoxic effects against cancer cell lines. For example, compounds with similar heterocyclic frameworks were tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, revealing promising anticancer activity . The MTT assay results indicated that certain derivatives had IC50 values significantly lower than standard chemotherapeutics.

Case Study 1: Antimicrobial Evaluation

A study synthesized several thiazepane derivatives and tested their antimicrobial efficacy. Among them, one derivative exhibited an inhibition rate comparable to streptomycin against Mycobacterium tuberculosis, demonstrating the potential for developing new antimycobacterial agents .

Case Study 2: Anticancer Screening

In another investigation, a series of thiazepane-containing compounds were screened for anticancer activity. The results indicated that these compounds could inhibit cell proliferation in cancer cell lines significantly, with some derivatives showing higher potency than established drugs .

Q & A

Q. Q: What are the standard synthetic routes for 1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone, and how are intermediates purified?

A: The compound is typically synthesized via multi-step reactions involving cyclization and substitution. For example:

- Step 1 : Condensation of α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid under reflux (4–6 hours) to form pyrazoline intermediates .

- Step 2 : Thiazepane ring formation via nucleophilic substitution, often using sulfur-containing reagents.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) is employed to isolate intermediates. Purity is confirmed via melting point analysis and HPLC .

Advanced Synthetic Optimization

Q. Q: How can reaction conditions be optimized to improve yield and selectivity for the thiazepane core?

A: Key factors include:

- Catalyst selection : Piperidine or triethylamine enhances cyclization efficiency .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Temperature control : Gradual heating (60–80°C) minimizes side reactions like over-oxidation .

Comparative studies using Design of Experiments (DoE) are recommended to resolve contradictions in reported yields .

Basic Structural Characterization

Q. Q: What spectroscopic and crystallographic methods are used to confirm the compound’s structure?

A:

- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and furan/pyrrole ring vibrations (C–H bending, ~750–850 cm⁻¹) .

- X-ray crystallography : Resolves bond lengths and angles (e.g., thiazepane ring puckering) using datasets collected on Stoe IPDS II diffractometers .

- NMR : ¹H/¹³C spectra confirm substituent positions (e.g., pyrrole protons at δ 6.5–7.2 ppm) .

Advanced Structural Analysis

Q. Q: How are conformational dynamics of the thiazepane ring analyzed, and what computational tools support this?

A:

- DFT calculations : Gaussian or ORCA software models ring puckering and substituent effects on electronic structure .

- Variable-temperature NMR : Detects ring-flipping barriers (e.g., coalescence temperatures for axial/equatorial protons) .

- SC-XRD : High-resolution data (R factor < 0.05) reveal steric strain from fused furan and pyrrole moieties .

Basic Biological Activity Screening

Q. Q: What in vitro assays are used to evaluate antimicrobial or enzyme-inhibitory activity?

A:

- Broth microdilution : MIC values against S. aureus or E. coli are determined using 96-well plates .

- Enzyme inhibition : Kinase or protease assays measure IC₅₀ via fluorescence/quenching (e.g., NADH-coupled reactions) .

Advanced Mechanistic Studies

Q. Q: How is the compound’s interaction with biological targets (e.g., enzymes) studied at the molecular level?

A:

- Docking simulations : AutoDock Vina predicts binding modes to active sites (e.g., ATP-binding pockets) .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Site-directed mutagenesis : Validates key residues in enzyme-compound interactions .

Data Contradictions and Reproducibility

Q. Q: How can researchers address discrepancies in reported bioactivity or synthetic yields?

A:

- Systematic replication : Repeat experiments using identical reagents (e.g., hydrazine hydrate purity >98%) .

- Meta-analysis : Compare datasets across studies to identify outliers (e.g., anomalous MIC values due to strain variability) .

- Cross-lab validation : Collaborative studies using shared protocols reduce methodological bias .

Thermodynamic and Kinetic Properties

Q. Q: Where can researchers find reliable thermodynamic data (e.g., ΔfH°, Tboil) for this compound?

A:

- NIST Chemistry WebBook : Provides enthalpy of formation (ΔfH°) and vaporization (ΔvapH°) data derived from combustion calorimetry .

- Gas chromatography (GC) : Retention indices on DB-1 columns correlate with boiling points (~300–350°C estimated) .

Safety and Hazard Mitigation

Q. Q: What safety protocols are critical when handling this compound in the lab?

A:

- PPE : Nitrile gloves, lab coats, and fume hoods are mandatory due to skin/eye irritation risks .

- Decomposition : Avoid high temperatures (>200°C) to prevent release of HF or SOx gases .

- Waste disposal : Collect organic waste in sealed containers for incineration .

Future Research Directions

Q. Q: What unexplored applications or derivatives of this compound warrant further study?

A:

- Derivatization : Introduce fluorinated or nitro groups to enhance bioavailability .

- Target identification : CRISPR-based screens could identify novel protein targets in cancer pathways .

- Polymer science : Explore its use as a monomer in conductive polymers (leveraging furan’s π-conjugation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.